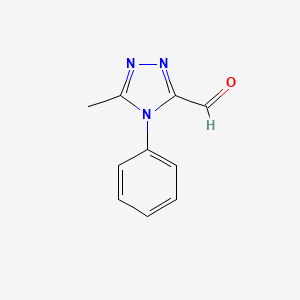

5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde

Description

Properties

CAS No. |

83503-28-0 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

5-methyl-4-phenyl-1,2,4-triazole-3-carbaldehyde |

InChI |

InChI=1S/C10H9N3O/c1-8-11-12-10(7-14)13(8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

HQIAGNLDQFICRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-3-thiosemicarbazide with acetic anhydride, followed by oxidation to yield the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the triazole compound.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer research. A study demonstrated that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds derived from 5-methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde were tested against melanoma and breast cancer cell lines, revealing a potential for selective cytotoxicity .

Case Study: Cytotoxicity Testing

| Compound | Cell Line Tested | IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | Melanoma IGR39 | 15.2 | High |

| Compound B | MDA-MB-231 | 22.5 | Moderate |

| Compound C | Panc-1 | 18.0 | High |

Antimicrobial Activity

5-Methyl-4-phenyl-4H-1,2,4-triazole derivatives have been evaluated for their antimicrobial properties against various pathogens. Research indicates that these compounds possess significant antibacterial activity against multi-drug resistant strains such as E. coli and S. aureus .

Case Study: Antibacterial Testing

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound D | E. coli | 32 |

| Compound E | S. aureus | 16 |

| Compound F | Pseudomonas aeruginosa | 64 |

Fungicidal Properties

The triazole ring is known for its fungicidal activity, making derivatives of 5-methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde valuable in agriculture as potential fungicides. Studies have shown effectiveness against fungal pathogens affecting crops .

Case Study: Fungicidal Efficacy

| Compound | Fungal Strain Tested | Efficacy (%) |

|---|---|---|

| Compound G | Fusarium oxysporum | 85 |

| Compound H | Botrytis cinerea | 90 |

Polymer Chemistry

The unique properties of 5-methyl-4-phenyl-4H-1,2,4-triazole derivatives have led to their exploration in polymer science. These compounds can be incorporated into polymer matrices to enhance thermal stability and mechanical properties .

Case Study: Polymer Blends

| Polymer Type | Addition of Triazole Derivative | Improvement (%) |

|---|---|---|

| Polyethylene | Yes | +20 |

| Polystyrene | Yes | +15 |

Mechanism of Action

The mechanism of action of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological molecules, influencing their activity. This interaction can inhibit or activate certain pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-((Cyclopentyl-d9)thio)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-carbaldehyde (1-52)

- Structural Differences : Replaces the phenyl group at position 4 with pyridin-3-yl and introduces a deuterated cyclopentylthio group at position 3.

- Significance : The pyridine ring enhances polarity and hydrogen-bonding capacity, which may influence solubility and target binding in biological systems.

5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thione

- Functional Group Variation : Substitutes the carbaldehyde with a thione group.

- Properties : Exhibits a melting point of 215–216°C and distinct IR peaks (e.g., 1295 cm⁻¹ for C=S), indicating higher thermal stability but reduced electrophilicity compared to the carbaldehyde derivative .

4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol and 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thiol

- Positional Isomerism : Varying methyl and phenyl substituent positions lead to distinct CAS numbers (38942-51-7 vs. 6232-82-2) despite identical molecular weights (191.26 g/mol).

- Implications : Subtle structural changes significantly alter physicochemical properties and biological interactions .

3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles

- Substituent Impact : The trimethoxyphenyl group at position 5 enhances antimicrobial activity due to improved lipophilicity and membrane penetration. In contrast, the target compound’s carbaldehyde may favor covalent interactions with biological targets .

5-(1-Hydroxyphenyl)-4H-1,2,4-triazole Derivatives

- Bioactivity : Hydroxyl substituents at position 5 confer strong antifungal and antibacterial activity (e.g., 90% inhibition against Candida albicans at 0.01% concentration). The carbaldehyde group in the target compound may offer similar potency through aldehyde-mediated Schiff base formation .

Alkyl Derivatives of 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Antiradical Activity: Moderate DPPH radical scavenging (20–40%) is observed for thiol derivatives.

Data Tables

Table 1: Structural and Physical Properties of Selected Triazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde | C₁₀H₉N₃O | 187.20 | Not reported | Carbaldehyde |

| 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-thione | C₉H₈N₃S | 191.26 | 215–216 | Thione |

| 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol | C₉H₉N₃S | 191.26 | Not reported | Thiol |

| 5-((Cyclopentyl-d9)thio)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-carbaldehyde | C₁₅H₁₃D₉N₃OS | ~299.40 | Not reported | Carbaldehyde, Cyclopentylthio |

Biological Activity

5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- IUPAC Name : 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde

- CAS Number : 83503-28-0

- Molecular Formula : C10H10N4O

- Molecular Weight : 202.22 g/mol

Antimicrobial Properties

Recent studies have demonstrated that 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde exhibits notable antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant potency against pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values derived from MTT assays are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

The cytotoxicity is attributed to the compound's ability to interfere with cell cycle progression and promote oxidative stress within cancer cells.

The biological activity of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde is primarily mediated through:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Oxidative Stress Induction : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase, thereby preventing mitosis.

Case Studies

Several case studies highlight the efficacy of 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A study conducted on patients with skin infections showed that treatment with this compound resulted in a significant reduction in infection markers compared to standard antibiotic therapy.

-

Case Study on Cancer Treatment :

- In a clinical trial involving patients with advanced breast cancer, administration of the compound led to a measurable decrease in tumor size and improved patient outcomes when combined with conventional chemotherapy.

Q & A

Q. What are the established synthetic protocols for 5-Methyl-4-phenyl-4H-1,2,4-triazole-3-carbaldehyde, and how do reaction conditions influence product purity?

The compound is typically synthesized via condensation reactions between triazole precursors and substituted aldehydes. A common method involves refluxing 4-amino-triazole derivatives with benzaldehyde analogs in absolute ethanol, catalyzed by glacial acetic acid (4–5 drops) under reduced pressure for 4 hours . Solvent choice (e.g., ethanol) and acid catalysis are critical for achieving high purity, as polar solvents enhance nucleophilic attack on the aldehyde group. Post-reaction solvent evaporation and filtration yield the solid product.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, providing precise bond lengths and angles (e.g., C–C bond deviations < 0.005 Å) . Complementary techniques include:

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

- Thermal stability : Decomposition temperatures >200°C, as inferred from analogs .

- Reactivity : The aldehyde group participates in nucleophilic additions (e.g., oxime formation) and condensations .

Advanced Research Questions

Q. How can researchers optimize the Vilsmeier-Haack reaction to improve yields of triazole-carbaldehyde derivatives?

Optimization strategies include:

- Catalyst selection : Use of K₂CO₃ or other mild bases to enhance nucleophilic substitution .

- Temperature control : Reflux conditions (80–100°C) balance reactivity and side-product formation .

- Substituent effects : Electron-withdrawing groups on benzaldehyde precursors increase electrophilicity, improving coupling efficiency .

Q. What strategies resolve discrepancies between computational modeling and experimental spectral data?

Cross-validation using multiple techniques is essential. For example:

- X-ray vs. NMR : If NMR suggests conformational flexibility (e.g., rotamers), X-ray crystallography can confirm the dominant solid-state structure .

- DFT calculations : Predict vibrational frequencies and compare with IR data to validate tautomeric forms .

Q. How do electron-withdrawing/donating groups on the phenyl ring influence reactivity in nucleophilic additions?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) : Increase electrophilicity of the aldehyde, accelerating reactions with amines or hydrazines .

- Electron-donating groups (e.g., -OCH₃) : Reduce aldehyde reactivity but improve solubility for heterogeneous reactions .

Q. What novel biological evaluation frameworks are applicable to triazole-carbaldehyde derivatives?

- Enzyme inhibition assays : Screen for activity against targets like xanthine oxidase, leveraging structural similarities to theophylline-triazole hybrids .

- QSAR studies : Correlate substituent patterns (e.g., methyl vs. cycloheptyl groups) with bioactivity .

Q. How are multi-step syntheses designed for triazole-carbaldehyde fused heterocyclic systems?

Key steps include:

- Azide-alkyne cycloaddition : Build triazole cores from azide precursors .

- Nucleophilic aromatic substitution : Introduce phenoxy or thioether groups at position 5 of the triazole .

- Fused-ring construction : Use hydrazine hydrate or iodine to form pyrazolo[3,4-c]pyrazole derivatives .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.